1-Boc-4-(2-nitrophenyl)piperazine
Overview
Description
Synthesis Analysis
The synthesis of 1-Boc-4-(2-nitrophenyl)piperazine and related compounds typically involves Boc protection strategies and the use of cross-coupling reactions. For example, Boc-protected (piperazin-1-ylmethyl)biaryls have been synthesized from (Boc-piperazin-1-ylmethyl) phenylboronic acid pinacol esters via microwave-mediated Suzuki–Miyaura coupling with aryl bromides, including 1-bromo-2-nitrobenzene (Spencer et al., 2011). Another approach for synthesizing related compounds involves Boc protection and reduction of the nitro group, among other steps, leading to improved yields and simplified purification processes (Miao Zhen-yuan, 2006).
Molecular Structure Analysis
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including nucleophilic substitution, reduction of the nitro group to an amine, and coupling reactions. These reactions are fundamental for modifying the molecule to produce compounds with desired biological activities or chemical properties. The Boc group in particular is useful for protecting the piperazine nitrogen during reactions and can be removed under acidic conditions to yield the free amine.
Physical Properties Analysis
The physical properties of this compound and related compounds, such as solubility, melting point, and crystal structure, are crucial for their application in synthesis and pharmaceutical development. For example, the synthesis and crystallographic analysis of related compounds provide insights into their stability, crystal packing, and intermolecular interactions, which are important for understanding their behavior in different solvents and conditions (S. Awasthi et al., 2014).
Scientific Research Applications
Synthesis of Biaryl Libraries : Spencer et al. (2011) utilized 1-Boc-4-(2-nitrophenyl)piperazine in the synthesis of biaryl libraries through Suzuki–Miyaura cross-couplings. This process was significant for diversifying the scope of biaryl compounds, offering potential applications in pharmaceutical and material sciences (Spencer, Baltus, Press, Harrington, & Clegg, 2011).
Intermediate in Antifungal Agents : Miao Zhen-yuan (2006) reported the improved synthesis of a key intermediate, derived from this compound, for triazole antifungal agents. This highlights its role in enhancing the production efficiency of important pharmaceutical compounds (Miao, 2006).
Quinazolinone Derivatives : Kornylov et al. (2017) synthesized quinazolinone derivatives using this compound, important in the development of fibrinogen receptor antagonists. These compounds have potential applications in treating cardiovascular diseases and cancer (Kornylov, Krysko, Krysko, Sambursky, & Andronati, 2017).
Bifunctional Chelating Agents : McMurry et al. (1992) used this compound in the synthesis of bifunctional chelating agents. These agents are crucial in bioconjugation and radiopharmaceuticals, facilitating targeted drug delivery (McMurry, Brechbiel, Kumar, & Gansow, 1992).
Antibacterial and Antifungal Activities : Kulkarni et al. (2016) investigated the antibacterial and antifungal activities of derivatives of N-Boc piperazine. These studies are critical for the discovery and development of new antimicrobial agents (Kulkarni, Thimmappaiah, Padigar, Adimule, Shivalingegowda, Neratur, & Kumsi, 2016).
Spectroscopic Characterization : Parlak and Alver (2016) performed NMR, FTIR, and DFT studies on 1-(2-nitrophenyl)piperazine. Understanding the molecular structure and behavior of such compounds is essential in materials science and chemistry (Parlak & Alver, 2016).
Anticholinesterase Activities : Kaya et al. (2016) synthesized hydrazone derivatives using this compound and evaluated their potential anticholinesterase activities. Such research is valuable for developing treatments for neurodegenerative diseases like Alzheimer's (Kaya, Özkay, Temel, & Kaplancıklı, 2016).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIZVUOLBRDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620332 | |
Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
170017-73-9 | |
Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.